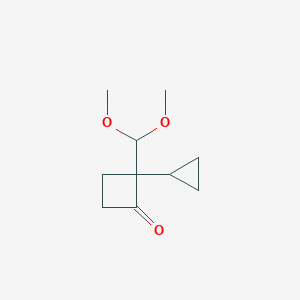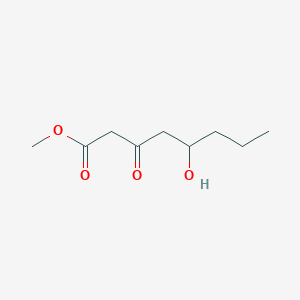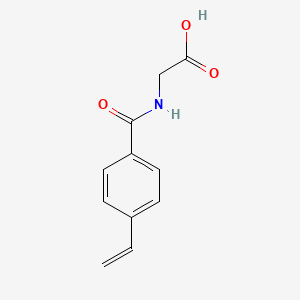
Methyl 4-oxo-5-(triphenyl-lambda5-phosphanylidene)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-oxo-5-(triphenyl-lambda5-phosphanylidene)pentanoate is a complex organic compound with the molecular formula C24H23O3P. This compound is known for its unique structure, which includes a phosphanylidene group, making it a subject of interest in various fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-5-(triphenyl-lambda5-phosphanylidene)pentanoate typically involves the reaction of triphenylphosphine with an appropriate ester or ketone. The reaction conditions often require a solvent such as chloroform or dichloromethane and may involve heating to facilitate the reaction. The process can be summarized as follows:
Reactants: Triphenylphosphine and an ester or ketone.
Solvent: Chloroform or dichloromethane.
Conditions: Heating to a specific temperature to promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-oxo-5-(triphenyl-lambda5-phosphanylidene)pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphanylidene group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Solvents: Chloroform, dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
Applications De Recherche Scientifique
Methyl 4-oxo-5-(triphenyl-lambda5-phosphanylidene)pentanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Wittig reactions to form alkenes.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-oxo-5-(triphenyl-lambda5-phosphanylidene)pentanoate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphanylidene group plays a crucial role in its reactivity, allowing it to participate in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (triphenylphosphoranylidene)acetate
- Triphenylphosphine oxide
- Triphenylphosphine
Uniqueness
Methyl 4-oxo-5-(triphenyl-lambda5-phosphanylidene)pentanoate is unique due to its specific structure, which includes both a phosphanylidene group and an ester functionality. This combination allows it to participate in a broader range of chemical reactions compared to similar compounds.
Propriétés
Numéro CAS |
84028-77-3 |
|---|---|
Formule moléculaire |
C24H23O3P |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
methyl 4-oxo-5-(triphenyl-λ5-phosphanylidene)pentanoate |
InChI |
InChI=1S/C24H23O3P/c1-27-24(26)18-17-20(25)19-28(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,19H,17-18H2,1H3 |
Clé InChI |
QMKOFSHNERZWOC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(Pyridin-2-yl)amino]cyclohexan-1-one](/img/structure/B14415328.png)

![3-[4-(Sulfanylmethyl)phenyl]propanoic acid](/img/structure/B14415347.png)








